(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone
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Overview
Description
(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone is a complex organic compound characterized by the presence of dimethylamino groups and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with 3,5-bis((dimethylamino)methyl)benzene in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Bis(trifluoromethyl)phenyl)(3,5-dichlorophenyl)methanone
- (3,5-Bis(methylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone
Uniqueness
(3,5-Bis((dimethylamino)methyl)phenyl)(3,5-dichlorophenyl)methanone is unique due to the presence of dimethylamino groups, which can enhance its reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C19H22Cl2N2O |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
[3,5-bis[(dimethylamino)methyl]phenyl]-(3,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H22Cl2N2O/c1-22(2)11-13-5-14(12-23(3)4)7-15(6-13)19(24)16-8-17(20)10-18(21)9-16/h5-10H,11-12H2,1-4H3 |
InChI Key |
VRUSNUXNOPMWEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)CN(C)C |
Origin of Product |
United States |
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